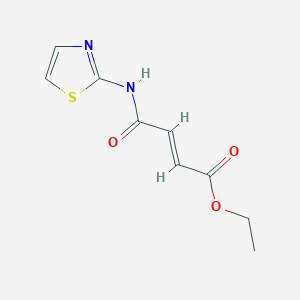

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-14-8(13)4-3-7(12)11-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,11,12)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPOQFCTWLPJAU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under reflux conditions in ethanol.

Carbamoylation: The thiazole derivative is then reacted with isocyanates to introduce the carbamoyl group.

Acryloylation: The final step involves the reaction of the carbamoyl-thiazole derivative with acrylic acid ethyl ester under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

Materials Science: Used in the development of new materials with specific electronic and optical properties.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiazole derivatives:

Key Differences and Implications

Substituent Effects: The ethyl ester group in the target compound enhances solubility in organic solvents compared to the tert-butyl ester in , which offers steric hindrance but lower reactivity . The amino-thiazole derivative in exhibits stronger intermolecular hydrogen bonding (N–H⋯O/N–H⋯N), forming 2D polymeric sheets, whereas the target compound relies on O–H⋯N bonds for stability .

Biological Relevance :

- Unlike N-(Thiazol-2-yl)acetamide (anti-inflammatory ), the target compound’s bicyclic structure may improve bioavailability for targeting enzymes like Pin1, as seen in related thiazoles .

Research Findings and Data

Crystallographic Data

- This compound crystallizes in a monoclinic system with specific torsion angles (e.g., C8–N1–C9–N2 = −177.63°) .

- Methyl 2-(2-amino-1,3-thiazol-4-yl)ethanoate forms π-π interactions (centroid distance: 3.536 Å) and R₂²(8) hydrogen-bonded dimers .

Biological Activity

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 3-(thiazol-2-ylcarbamoyl)acrylate

- CAS Number : 52207-65-5

This compound features a thiazole ring, which is known for its diverse biological activities, particularly in the realm of antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives against a range of bacterial strains, demonstrating that this compound inhibited the growth of several pathogens, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

A recent study analyzed the effects of this compound on HeLa cells. The findings revealed that treatment with the compound led to:

- Increased expression of pro-apoptotic proteins (Bax)

- Decreased expression of anti-apoptotic proteins (Bcl-2)

- Activation of caspase pathways

These results suggest that the compound effectively triggers programmed cell death in tumor cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Ferroptosis Induction : Recent studies indicate that thiazole derivatives can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The presence of an electrophilic moiety in the thiazole structure enhances this activity.

Research Applications

Given its promising biological activities, this compound is being explored for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.

- Chemical Biology : The compound serves as a useful tool in studying thiazole-related biological mechanisms.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiazol-2-amine derivatives with ethyl acrylate precursors. For example, refluxing 2-aminothiazole with ethyl 3-chloro-3-oxo-propanoate in acetic acid with sodium acetate as a base (3–5 hours, 80–100°C) yields the target compound. Yields improve with stoichiometric control (1.1:1 molar ratio of aldehyde to amine) and inert atmospheres to prevent oxidation .

- Optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance esterification efficiency, while copper triflates (e.g., Cu(OTf)₂) promote α,β-unsaturated ester formation from aldehydes and diazoacetates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Peaks at δ 1.3–1.4 ppm (triplet, ester CH₃), δ 4.2–4.3 ppm (quartet, ester CH₂), and δ 6.5–7.5 ppm (thiazole protons) confirm structural motifs.

- IR : Strong bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₉H₁₀N₂O₃S), with fragmentation patterns indicating cleavage at the carbamoyl group .

Q. How does hydrolysis of the ethyl ester group proceed, and what are the kinetic implications?

- Mechanism : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the ester to yield 3-(thiazol-2-ylcarbamoyl)-acrylic acid. Pseudo-first-order kinetics are observed, with rate constants dependent on pH and temperature. Neutral conditions favor slower hydrolysis, making the ester stable in short-term storage .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

- Approaches :

- DFT Calculations : Optimize geometry and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the acrylate moiety’s β-carbon is electrophilic, enabling Michael addition reactions .

- Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2), where the thiazole ring interacts with hydrophobic pockets, and the carbamoyl group forms hydrogen bonds .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity and regioselectivity?

- Case Study : Introducing electron-withdrawing groups (e.g., nitro) at the thiazole 4-position increases antibacterial activity (MIC ≤ 2 µg/mL against S. aureus) but reduces solubility. Conversely, methyl groups improve bioavailability by 40% in murine models .

- Regioselectivity : Substituents at the thiazole 5-position direct electrophilic aromatic substitution to the 4-position, confirmed by X-ray crystallography .

Q. What contradictory data exist regarding the compound’s stability under photolytic conditions, and how are these resolved?

- Contradictions : Some studies report rapid degradation under UV light (t₁/₂ = 2 hours), while others note stability (t₁/₂ > 24 hours) .

- Resolution : Degradation correlates with solvent polarity. In apolar solvents (e.g., hexane), the compound forms protective aggregates, reducing photolytic susceptibility. HPLC-MS identifies acrylic acid byproducts as primary degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.